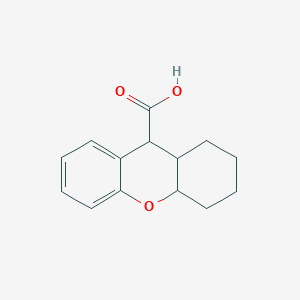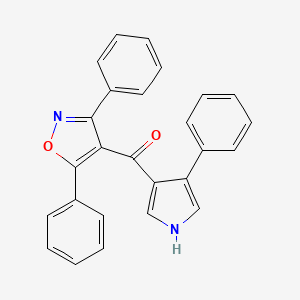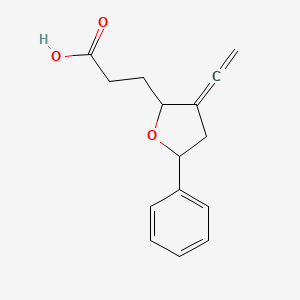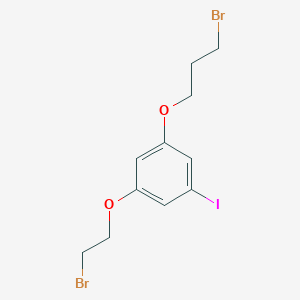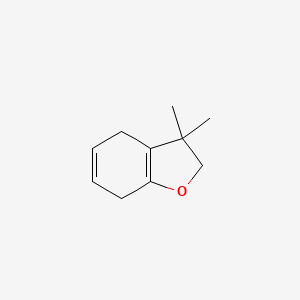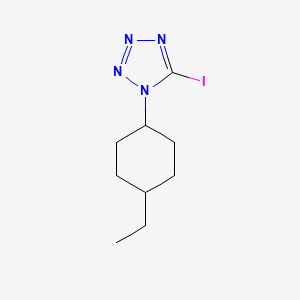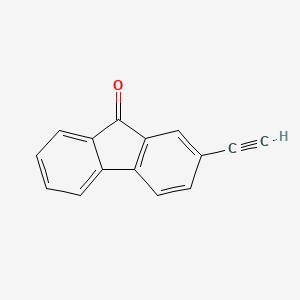
2-Ethynyl-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H8O It is a derivative of fluorenone, characterized by the presence of an ethynyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-9H-fluoren-9-one typically involves the Sonogashira coupling reaction. This method employs palladium-catalyzed coupling of terminal alkynes with aryl halides. For instance, the reaction between 2-bromo-9H-fluoren-9-one and ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide, followed by deprotection, yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in the synthesis of such compounds due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong bases or nucleophiles.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorenone derivatives.
Applications De Recherche Scientifique
2-Ethynyl-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-9H-fluoren-9-one largely depends on its chemical reactivity. The ethynyl group can participate in various reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting molecular pathways and targets. For instance, the compound’s ability to form conjugated systems can influence its interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
- 3,6-Bisethynyl-9H-fluoren-9-one
- 2,7-Dibromo-9H-fluoren-9-one
- 9H-Fluoren-9-one
Comparison: 2-Ethynyl-9H-fluoren-9-one is unique due to the presence of the ethynyl group at the 2-position, which imparts distinct reactivity and properties compared to other fluorenone derivatives. For example, 3,6-Bisethynyl-9H-fluoren-9-one has ethynyl groups at the 3 and 6 positions, leading to different electronic and steric effects .
Propriétés
Numéro CAS |
922168-04-5 |
|---|---|
Formule moléculaire |
C15H8O |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-ethynylfluoren-9-one |
InChI |
InChI=1S/C15H8O/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h1,3-9H |
Clé InChI |
AXGXOIVOWCANGM-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)

![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
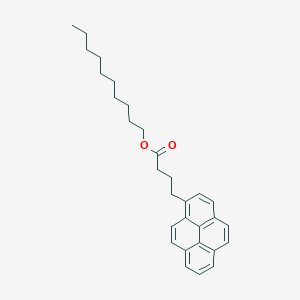
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
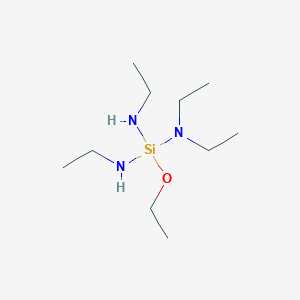
![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)
![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
